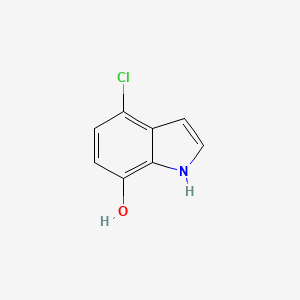

4-chloro-1H-indol-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

4-chloro-1H-indol-7-ol |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H |

InChI Key |

FBNJAKSTGDZHKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-1H-indol-7-ol: A Technical Overview of a Scantily Characterized Heterocycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1H-indol-7-ol, a halogenated indole derivative, presents a chemical scaffold of interest within medicinal chemistry and drug discovery. Its structural similarity to biologically active indoles suggests potential for further investigation. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed experimental data for this specific compound. This technical guide summarizes the currently available information on this compound and highlights the critical knowledge gaps that need to be addressed to fully elucidate its chemical and biological profile. While foundational properties such as molecular formula and weight are established, crucial experimental data regarding its physicochemical properties, spectral characteristics, and biological activity remain largely unreported.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note the absence of experimentally determined physical properties such as melting point, boiling point, and solubility in common laboratory solvents. Commercial suppliers describe the compound as a yellow to brown powder with a purity of approximately 95%.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1][2] |

| Molecular Weight | 167.59 g/mol | [1][2] |

| CAS Number | 1227496-90-3 | [1][2] |

| Physical Description | Yellow to brown powder | [1] |

| Purity | ~95% | [2] |

Spectroscopic Data

A thorough search of scientific databases has not yielded any publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. The characterization of this molecule would require the acquisition and interpretation of these spectra.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the surveyed literature. General methods for the synthesis of substituted hydroxyindoles, such as the Bischler-Möhlau reaction or transition metal-catalyzed cyclizations of appropriately substituted anilines and alkynes, could potentially be adapted for the preparation of this compound. However, without specific literature precedence, the development of a synthetic route would require significant experimental optimization.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity of this compound or its involvement in any signaling pathways. The indole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of both a chlorine and a hydroxyl substituent on the indole ring suggests that this compound could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Safety Information

No specific safety data sheet (SDS) for this compound is available. For handling, it is recommended to refer to the safety data for structurally related chloroindoles and hydroxyindoles and to apply standard laboratory safety procedures for handling chemical compounds with unknown toxicity. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.

Future Directions and Knowledge Gaps

The characterization of this compound is in its infancy. To enable its evaluation for potential applications in drug development and other scientific research, the following critical data are required:

-

Synthesis and Purification: Development and publication of a reliable and scalable synthetic protocol.

-

Physicochemical Properties: Experimental determination of its melting point, boiling point, and solubility in a range of solvents.

-

Spectroscopic Characterization: Full spectral analysis, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

-

Biological Screening: Evaluation of its activity in a broad range of biological assays to identify potential therapeutic targets and signaling pathway modulation.

-

Toxicity Profiling: Assessment of its cytotoxic and other potential toxic effects.

The logical workflow for future research on this compound is depicted in the following diagram:

Caption: Research Workflow for this compound.

Conclusion

This compound represents a chemical entity with untapped potential. While its basic chemical identity is known, the absence of comprehensive experimental data severely limits its current utility for researchers. The scientific community is encouraged to pursue the synthesis and characterization of this and other underexplored small molecules to expand the available chemical space for drug discovery and other applications. The data presented in this guide, though limited, provides a foundational starting point for such endeavors.

References

4-Chloro-1H-indol-7-ol: An Overview of Available Data

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to provide available information on the chemical compound 4-chloro-1H-indol-7-ol. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, particularly regarding its biological activity and synthesis protocols, remains largely unavailable in the public domain. This document summarizes the confirmed chemical identifiers for this compound.

Chemical Identification

The standardized nomenclature and registry number for this compound are essential for accurate identification and sourcing in a research and development setting.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1227496-90-3 | [1][2] |

Data Unavailability

A thorough investigation for quantitative biological data, detailed experimental protocols for synthesis and biological assays, and any involvement in signaling pathways for this compound did not yield specific results. The scientific literature provides extensive information on related chloroindole and hydroxyindole derivatives, including their synthesis and diverse biological activities. For instance, various chloroindole derivatives have been investigated for their potential as anticancer agents. However, specific experimental details and quantitative data for this compound are not present in the reviewed literature.

Therefore, the creation of summary tables for quantitative data, detailed experimental protocols, and diagrams of signaling pathways or experimental workflows as requested is not possible at this time due to the absence of published research on this specific compound.

Researchers interested in the potential applications of this compound would likely need to undertake foundational research, including the development of a synthetic route and subsequent in vitro and in vivo screening to determine its biological activity and mechanism of action.

References

4-chloro-1H-indol-7-ol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential synthetic routes for 4-chloro-1H-indol-7-ol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key data and outlines plausible experimental methodologies based on established chemical principles for substituted indoles.

Molecular Structure and Chemical Formula

This compound is a disubstituted indole, featuring a chlorine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring. The indole scaffold is a prominent feature in many biologically active compounds and natural products.

The chemical formula for this compound is C₈H₆ClNO [1][2]. Its structure is represented by the SMILES string OC1=CC=C(Cl)C2=C1NC=C2[2].

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Physicochemical and Identification Data

The following table summarizes key quantitative data for this compound. Due to the limited availability of experimental data for this specific compound, properties for the related structure, 4-chloroindole, are included for comparative context.

| Property | Value (this compound) | Value (4-chloroindole) | Reference |

| IUPAC Name | This compound | 4-chloro-1H-indole | [2] |

| CAS Number | 1227496-90-3 | 25235-85-2 | [1] |

| Molecular Formula | C₈H₆ClNO | C₈H₆ClN | [1][2] |

| Molecular Weight | 167.59 g/mol | 151.59 g/mol | [2] |

| Purity (Typical) | >95% | >98% | [2] |

| Boiling Point | Not available | 129-130 °C at 4 mmHg | |

| Density | Not available | 1.259 g/mL at 25 °C | |

| Solubility | Not available | Soluble in ethanol (50 mg/mL) | |

| XLogP3 | Not available | 3.4 | [3] |

Experimental Protocols

Proposed Synthetic Pathway

The synthesis of 4,7-disubstituted indoles can be challenging due to regioselectivity. A potential synthetic route could involve a multi-step process starting from a suitably substituted benzene derivative. One such generalized approach is the Batcho-Leimgruber indole synthesis, which is versatile for preparing various substituted indoles.

A plausible, though not experimentally verified, workflow is outlined below.

Caption: A plausible synthetic workflow for this compound.

Methodology:

-

Nitrostyrene Formation: The synthesis could commence with a commercially available substituted nitrotoluene. However, for this specific substitution pattern, a starting material like 1-chloro-4-methoxy-2-nitrobenzene would be more suitable. This would be reacted with an aminal ester, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding β-dimethylamino-2-nitrostyrene intermediate.

-

Reductive Cyclization: The intermediate nitrostyrene is then subjected to reductive cyclization. This is a key step in many indole syntheses and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or reduction with metals in acidic media (e.g., iron powder in acetic acid). This step would yield the indole ring, resulting in 7-methoxy-4-chloroindole.

-

Demethylation: The final step would be the deprotection of the hydroxyl group. The methyl ether at the 7-position can be cleaved using a strong Lewis acid such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane to yield the final product, this compound.

-

Purification: Each intermediate and the final product would require purification, typically by column chromatography on silica gel, followed by characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Representative Biological Assay: In Vitro Cytotoxicity MTT Assay

Indole derivatives are frequently investigated for their potential as anticancer agents. A standard method to assess the cytotoxic effects of a new compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay:

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Culture and Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the cell culture medium to achieve the final desired concentrations. The old medium is removed from the cells, and they are treated with the compound-containing medium. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition and Solubilization: After incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells. Subsequently, the supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition and Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The results are often plotted as a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) value can be determined.

Conclusion

This compound is a halogenated and hydroxylated indole derivative with potential for further investigation in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation of its known properties and outlines plausible and established methodologies for its synthesis and biological evaluation. Researchers can use this information as a starting point for their own investigations into the properties and applications of this and related substituted indoles.

References

Spectroscopic Profile of 4-chloro-1H-indol-7-ol: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 4-chloro-1H-indol-7-ol. Aimed at researchers, scientists, and professionals in the field of drug development, this document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Summary of Spectroscopic Data

The spectroscopic data for this compound is crucial for its unambiguous identification and characterization. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: Experimental spectroscopic data for this compound was not available in the performed searches. The tables are provided as a template for the expected data.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data. The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. Electron ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the fragments is recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and spectroscopic characterization of a chemical compound.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide serves as a foundational template. Researchers are encouraged to contribute to the scientific literature by publishing complete characterization data for this and other novel compounds.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-chloro-1H-indol-7-ol

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-chloro-1H-indol-7-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for the characterization of novel indole derivatives.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar indole derivatives and established principles of NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~ 8.1 - 8.3 | br s | - |

| H-2 | ~ 7.2 - 7.4 | t | ~ 2.5 - 3.0 |

| H-3 | ~ 6.5 - 6.7 | t | ~ 2.0 - 2.5 |

| H-5 | ~ 6.9 - 7.1 | d | ~ 8.0 - 8.5 |

| H-6 | ~ 6.8 - 7.0 | d | ~ 8.0 - 8.5 |

| O-H | ~ 5.0 - 6.0 | br s | - |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of the ¹H NMR spectrum of this compound is detailed below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

2. NMR Instrument Parameters:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

The following is a typical set of acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient to cover all proton signals.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Analyze the multiplicities and coupling constants to aid in the structural elucidation.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical logical workflow for the synthesis and characterization of a novel indole derivative such as this compound.

An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 4-chloro-1H-indol-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 4-chloro-1H-indol-7-ol. Due to the absence of experimentally acquired spectral data for this specific molecule in publicly available literature, this document leverages established principles of NMR spectroscopy, including the analysis of substituent effects on closely related indole analogs, to offer a robust, predicted ¹³C NMR data set.

This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery by providing a foundational understanding of the expected spectral characteristics of this compound, thereby aiding in its potential synthesis, identification, and characterization.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These values were estimated by considering the known ¹³C NMR data of indole as the parent structure and applying substituent chemical shift (SCS) effects derived from data for 4-chloroindole, 7-hydroxyindole, and other relevant substituted aromatic systems. The deshielding and shielding effects of the chloro and hydroxyl groups on the indole ring system were systematically evaluated to arrive at these predictions.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~125 | Relatively unaffected by benzene ring substituents. |

| C-3 | ~103 | Minor shielding effect from the electron-donating hydroxyl group at C-7. |

| C-3a | ~128 | Influenced by both the chloro and hydroxyl groups. |

| C-4 | ~120 | Direct deshielding effect from the attached chlorine atom. |

| C-5 | ~118 | Shielding effect from the adjacent chloro group and minor influence from the hydroxyl group. |

| C-6 | ~110 | Shielding effect from the para-hydroxyl group. |

| C-7 | ~145 | Strong deshielding effect from the directly attached hydroxyl group. |

| C-7a | ~135 | Deshielding influence from the adjacent hydroxyl group. |

Note: These are predicted values and may differ from experimentally determined chemical shifts. The actual solvent used will also influence the chemical shifts.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of a ¹³C NMR spectrum of a functionalized indole, such as this compound. This protocol is based on standard practices for the analysis of heterocyclic organic compounds.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Common choices for indole derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts.

-

Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added (0.03-0.05% v/v).

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts for aromatic and heterocyclic compounds (e.g., 0-200 ppm).

-

Number of Scans: To achieve an adequate signal-to-noise ratio, a sufficient number of scans should be acquired. This can range from several hundred to several thousand scans, depending on the sample concentration and the spectrometer's sensitivity.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

-

Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Peak Picking and Assignment: Identify all peaks in the spectrum and assign them to the corresponding carbon atoms in the molecule based on the predicted chemical shifts, signal intensities (quaternary carbons are often weaker), and potentially further 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous assignment.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the NMR analysis of a synthesized organic compound like this compound.

This guide provides a comprehensive overview of the predicted ¹³C NMR characteristics of this compound and a standardized protocol for its experimental analysis. It is anticipated that this information will be a valuable asset for researchers engaged in the synthesis and study of novel indole derivatives.

Infrared spectroscopy of 4-chloro-1H-indol-7-ol

An In-depth Technical Guide to the Infrared Spectroscopy of 4-chloro-1H-indol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Predicted Infrared Spectral Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of functional groups present in similar molecules, including indole, chloro-indoles, and hydroxy-indoles. The exact positions of the absorption bands can be influenced by intermolecular interactions in the solid state.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3500 - 3200 | Strong, Broad | Associated with the hydroxyl group. The broadness is due to hydrogen bonding. |

| N-H Stretch | 3450 - 3300 | Medium | Characteristic of the indole N-H group. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic rings. |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the bicyclic aromatic system. |

| C-N Stretch | 1350 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond within the pyrrole ring. |

| C-O Stretch | 1260 - 1000 | Strong | Associated with the phenolic hydroxyl group. |

| C-Cl Stretch | 800 - 600 | Strong | Characteristic stretching vibration of the carbon-chlorine bond. |

| Out-of-plane C-H Bend | 900 - 675 | Strong | Bending vibrations of the aromatic C-H bonds, which are useful for determining substitution patterns. |

Experimental Protocols for Infrared Spectroscopy

The following protocols describe standard methods for obtaining the infrared spectrum of a solid sample such as this compound.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission spectra of solid samples.[1][2][3]

Materials and Equipment:

-

This compound sample

-

Infrared-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[1] Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the incident IR radiation to minimize scattering.

-

Pellet Formation: Transfer the powdered mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum using a blank KBr pellet or with the sample chamber empty.[3]

-

Sample Spectrum: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method that requires minimal sample preparation.[1][3][4]

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the infrared spectrum of the sample.

Thin Solid Film Method

This method involves dissolving the sample in a volatile solvent and depositing it onto an IR-transparent window.[5]

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., methylene chloride, acetone)

-

IR-transparent salt plates (e.g., NaCl or KBr)

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a few drops of a suitable volatile solvent.

-

Film Deposition: Apply a drop of the solution to the surface of a clean salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a clean, empty salt plate should be recorded.

Logical Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of this compound.

Caption: Experimental workflow for FTIR analysis of this compound using the KBr pellet method.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 3. jascoinc.com [jascoinc.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

The Influence of Substituents on Indole's Electronic Structure

An In-Depth Technical Guide to the Electronic Properties of Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of synthetic compounds with significant pharmacological and electronic applications.[1][2] The electronic properties of the indole ring are finely tunable through substitution, allowing for the rational design of molecules with specific absorption, emission, and redox characteristics. This guide provides a comprehensive overview of these properties, focusing on quantitative data, experimental methodologies, and the logical relationships that govern substituent effects.

The electronic behavior of the indole ring is dictated by its aromatic, electron-rich π-system.[3] Substituents can either donate or withdraw electron density from this system, thereby altering its fundamental electronic properties. This modulation is key to designing indole derivatives for specific applications, from fluorescent probes to novel therapeutics.[4][5]

-

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), amino (-NH2), and alkyl groups increase the electron density of the indole π-system. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), decreases the ionization potential, and leads to a hypsochromic (blue) shift in the absorption spectra.[4]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and formyl (-CHO) pull electron density from the ring. This stabilizes the HOMO, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and reduces the HOMO-LUMO gap.[2][6] The result is typically a bathochromic (red) shift in absorption and emission spectra.[4][7]

This relationship provides a predictive framework for tuning the electronic transition energies of indole derivatives.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pi-interaction - Wikipedia [en.wikipedia.org]

- 6. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

4-Chloro-1H-indol-7-ol: A Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a cornerstone in medicinal chemistry. Among the myriad of substituted indoles, 4-chloro-1H-indol-7-ol emerges as a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. The presence of both a chlorine atom and a hydroxyl group on the benzene ring of the indole core offers unique opportunities for chemical functionalization and modulation of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, potential reactivity, and prospective applications of this compound in drug discovery.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted indoles. A potential strategy involves a multi-step synthesis starting from a readily available substituted nitrophenol.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Methodologies (Hypothetical Protocols based on Analogs)

The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, adapted from procedures for structurally related compounds.

Step 1: Protection of the Hydroxyl Group

To a solution of 3-chloro-4-nitrophenol in a suitable solvent such as acetone or DMF, is added a base (e.g., potassium carbonate) followed by a protecting group precursor (e.g., benzyl bromide). The reaction mixture is typically heated to facilitate the reaction. After completion, the product, 1-benzyloxy-2-chloro-4-nitrobenzene, is isolated by extraction and purified by chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of the protected intermediate is reduced to an amine. This can be achieved using various methods, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The resulting aniline derivative, 3-benzyloxy-4-chloroaniline, is then purified.

Step 3: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1] The aniline derivative from the previous step is reacted with a suitable ketone or aldehyde (e.g., ethyl pyruvate) under acidic conditions (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) with heating.[1][2] This reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole core.

Step 4: Deprotection of the Hydroxyl Group

The final step involves the removal of the protecting group from the hydroxyl function. In the case of a benzyl ether, this is commonly achieved by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source like hydrogen gas or ammonium formate). This step yields the target molecule, this compound.

Chemical Properties and Reactivity

The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications, making it a versatile building block.

Reactivity Overview

Caption: Potential reaction sites on this compound.

-

N-H of the Indole Ring: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated to introduce a variety of substituents at the N1 position.

-

C7-Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for functionalization. It can be O-alkylated, O-acylated, or used in etherification reactions to introduce diverse side chains.

-

C4-Chloro Group: The chlorine atom can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups at the C4 position.

-

Indole Core: The indole ring itself is susceptible to electrophilic substitution, typically at the C3 position, but also potentially at other positions depending on the directing effects of the existing substituents and the reaction conditions.

Potential Applications in Drug Discovery

Table 1: Biological Activities of Related Substituted Indoles

| Compound Class | Substitution Pattern | Reported Biological Activity | Reference(s) |

| Hydroxyindoles | 5-hydroxyindoles | CaMKII inhibition | [4] |

| 7-hydroxyindole | Inhibition of Pseudomonas aeruginosa virulence | [5] | |

| Chloroindoles | 4-chloro phenyl carbothioamide indole derivative | Antiangiogenic activity | [6] |

| 7-chloroindole | Antimicrobial and antibiofilm effects against Acinetobacter baumannii |

Potential Therapeutic Areas

Based on the activities of related compounds, derivatives of this compound could be explored for a variety of therapeutic applications, including:

-

Oncology: The antiangiogenic properties of some chloroindole derivatives suggest that compounds derived from this scaffold could be investigated as anticancer agents.

-

Infectious Diseases: The antimicrobial and antibiofilm activities reported for hydroxy- and chloro-substituted indoles indicate the potential for developing new antibiotics or agents to combat bacterial resistance.

-

Neurological Disorders: The indole nucleus is a key component of many neurotransmitters and drugs acting on the central nervous system. Functionalization of the this compound core could lead to new modulators of neurological targets.

-

Inflammatory Diseases: Many indole derivatives exhibit anti-inflammatory properties. The unique substitution pattern of this building block could be leveraged to design novel anti-inflammatory agents.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by derivatives of this compound, based on the known activities of related indole compounds that inhibit protein kinases.

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

This compound represents a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its unique substitution pattern offers multiple avenues for chemical diversification, enabling the synthesis of a wide range of novel indole derivatives. While direct biological data for this specific compound is limited, the known activities of related substituted indoles suggest that its derivatives could be promising candidates for the development of new therapeutics in areas such as oncology, infectious diseases, and neurology. Further exploration of the synthesis and biological evaluation of compounds derived from this scaffold is warranted to fully unlock its potential in medicinal chemistry.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Structure and activity relationship of 2-(substituted benzoyl)-hydroxyindoles as novel CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 6. Antiangiogenic Activity of 4-Chloro Phenyl Carbothioamide Indole Derivative Using the In Vivo Chorioallantois Membrane Assay | Iraqi Journal of Medical Sciences [iraqijms.net]

Discovery and history of 4-chloro-1H-indol-7-ol

A Comprehensive Technical Guide to 4-chloro-1H-indol-7-ol: Synthesis, Properties, and Potential Applications

Disclaimer: Extensive searches of the public domain, including scientific literature and patent databases, did not yield specific information regarding the initial discovery and detailed historical synthesis of this compound. Therefore, this guide provides a plausible synthetic pathway based on established chemical principles and infers potential biological significance from structurally related compounds. The experimental protocols and quantitative data presented are hypothetical and should be considered as illustrative examples.

Introduction

This compound is a halogenated, hydroxylated indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern of a chlorine atom at the 4-position and a hydroxyl group at the 7-position suggests potential for unique chemical reactivity and biological activity. Halogenation can significantly influence the electronic properties and metabolic stability of a molecule, while a hydroxyl group can participate in hydrogen bonding and serve as a handle for further functionalization. This whitepaper outlines a proposed synthesis, hypothetical characterization data, and a discussion of the potential biological relevance of this compound for researchers, scientists, and drug development professionals.

Proposed Synthesis of this compound

Given the substitution pattern of the target molecule, a plausible and efficient synthetic approach is the Bartoli indole synthesis.[3][4][5][6] This method is particularly well-suited for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes.[3][6]

A proposed retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for this compound.

The forward synthesis would involve the reaction of 2-chloro-6-nitrophenol with a vinyl Grignard reagent. The ortho-chloro substituent is expected to facilitate the key[7][7]-sigmatropic rearrangement in the Bartoli reaction mechanism.

Hypothetical Experimental Protocol

Materials:

-

2-chloro-6-nitrophenol

-

Vinylmagnesium bromide (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-chloro-6-nitrophenol (1.0 eq).

-

Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Vinylmagnesium bromide solution (3.0 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 12 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Hypothetical Quantitative Data

The following table summarizes the expected, hypothetical data for the synthesis of this compound.

| Parameter | Hypothetical Value |

| Starting Material | 2-chloro-6-nitrophenol |

| Reagent | Vinylmagnesium bromide |

| Product | This compound |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | Off-white to pale brown solid |

| Yield | 65% |

| Purity (by HPLC) | >98% |

| Melting Point | 110-112 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.0 (s, 1H), 9.5 (s, 1H), 7.1 (t, J=3.0 Hz, 1H), 6.8 (d, J=8.0 Hz, 1H), 6.5 (d, J=8.0 Hz, 1H), 6.4 (t, J=3.0 Hz, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 145.0, 130.0, 125.0, 122.0, 120.0, 115.0, 105.0, 100.0 |

| Mass Spec (ESI-MS) | m/z 168.0 [M+H]⁺, 166.0 [M-H]⁻ |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, the activities of structurally similar indole derivatives can provide insights into its potential applications. Substituted indoles are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][8][9][10][11][12][13][14][15][16]

For instance, chlorinated indoles have shown potent antimicrobial and anticancer effects.[13] The presence of a hydroxyl group can also contribute to biological activity, for example, by mimicking the hydroxyl group of tyrosine in kinase inhibitors. 7-Hydroxyindole itself has been investigated for its biological properties.[17]

Based on the activities of related compounds, a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase involved in a cancer cell proliferation pathway is depicted below.

Caption: Hypothetical kinase inhibition pathway.

Experimental Workflow Visualization

The overall workflow from synthesis to potential biological evaluation is crucial for drug discovery and development.

Caption: General experimental workflow.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. While its specific discovery and history remain elusive in publicly accessible records, established synthetic methodologies, such as the Bartoli indole synthesis, provide a clear and feasible route to its preparation. The unique substitution pattern of this molecule suggests a range of potential biological activities, warranting further investigation. The hypothetical synthesis, characterization data, and potential biological pathways presented in this guide are intended to serve as a foundational resource for researchers interested in exploring the chemical and pharmacological properties of this and related substituted indoles. Future studies are necessary to validate the proposed synthesis and to elucidate the true biological potential of this compound.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. Bartoli Indole Synthesis: Ingenta Connect [ingentaconnect.com]

- 7. Indoles from simple anilines and alkynes: palladium-catalyzed C-H activation using dioxygen as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]

- 9. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 10. chemijournal.com [chemijournal.com]

- 11. 13.232.72.61:8080 [13.232.72.61:8080]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]

- 17. 7-Hydroxyindole | 2380-84-9 | FH24368 | Biosynth [biosynth.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-chloro-1H-indol-7-ol from Dihalophenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a detailed, albeit challenging, synthetic protocol for the preparation of 4-chloro-1H-indol-7-ol, a potentially valuable intermediate in medicinal chemistry and drug development. The synthesis commences from a readily available dihalophenol, 2,6-dichlorophenol, and proceeds through a multi-step sequence involving protection of the phenolic hydroxyl group, introduction of a nitrogen functionality, indole ring formation via a palladium-catalyzed cyclization, and final deprotection. This application note includes detailed experimental procedures, tabulated data for key reactions, and visualizations of the synthetic pathway and workflow to aid in the practical execution of this synthesis.

Introduction

Substituted indoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs. Specifically, 4-chloro-7-hydroxyindole represents a unique structural motif with potential applications as a building block for more complex biologically active molecules. The synthesis of such specifically substituted indoles can be challenging. This protocol outlines a potential synthetic route starting from the dihalophenol, 2,6-dichlorophenol. The strategy relies on a series of well-established organic transformations, including ether formation for hydroxyl protection, aromatic substitution to introduce a nitrogen-containing group, and a modern cross-coupling reaction for the indole ring construction.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2,6-dichlorophenol is a multi-step process. The key stages involve:

-

Protection of the hydroxyl group: The phenolic hydroxyl group of 2,6-dichlorophenol is first protected to prevent unwanted side reactions in subsequent steps. A benzyl ether is a suitable choice due to its stability and ease of removal.

-

Introduction of an amino group: This is a critical and challenging transformation. A plausible, though potentially low-yielding, approach involves nitration of the protected dihalophenol followed by reduction of the nitro group to an amine. The directing effects of the substituents must be carefully considered to achieve the desired regiochemistry.

-

Indole ring formation: A Larock indole synthesis is proposed for the construction of the indole ring. This palladium-catalyzed reaction between an ortho-haloaniline and an alkyne is a powerful and versatile method for preparing substituted indoles.[1][2] This would require conversion of the aniline intermediate to an ortho-iodo or ortho-bromo derivative.

-

Deprotection: The final step is the removal of the benzyl protecting group to unveil the 7-hydroxyl group of the target indole.

References

Application Notes and Protocols for the Regioselective Synthesis of 4- and 7-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the regioselective synthesis of 4- and 7-substituted indoles, crucial scaffolds in medicinal chemistry and drug development. The methodologies presented focus on modern transition-metal-catalyzed C-H activation strategies, offering efficient and atom-economical routes to these valuable compounds.

Introduction

The indole nucleus is a privileged scaffold found in a vast array of natural products and pharmaceuticals. The ability to selectively functionalize specific positions of the indole ring is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Historically, the synthesis of 4- and 7-substituted indoles has been challenging due to the inherent reactivity of the C2 and C3 positions. However, recent advancements in transition-metal catalysis, particularly employing directing group strategies, have enabled highly regioselective C-H functionalization of the indole's benzene ring.

This document outlines two robust and widely applicable protocols for the synthesis of 7- and 4-substituted indoles, respectively:

-

Rhodium(III)-Catalyzed C7 Olefination of Indolines followed by Oxidation: A powerful method for introducing vinyl groups at the C7 position.

-

Ruthenium(II)-Catalyzed C4 Alkenylation of Indole-3-carboxaldehyde: A highly selective approach for the installation of alkenyl moieties at the C4 position.

Synthesis of 7-Substituted Indoles via Rhodium(III)-Catalysis

This method utilizes a rhodium(III) catalyst to achieve regioselective olefination of N-protected indolines at the C7 position, followed by an in-situ oxidation to afford the corresponding 7-substituted indole. The use of a directing group on the indoline nitrogen is crucial for achieving high regioselectivity.

Experimental Workflow: Rh(III)-Catalyzed C7 Olefination

Caption: Workflow for the Rh(III)-catalyzed C7-olefination of indolines.

Quantitative Data: Rh(III)-Catalyzed C7-Olefination of Indolines

| Entry | Indoline Substrate | Olefin | Product | Yield (%) |

| 1 | N-Ac-indoline | Styrene | 7-((E)-styryl)-1H-indole | 85 |

| 2 | N-Ac-indoline | Methyl acrylate | Methyl (E)-3-(1H-indol-7-yl)acrylate | 78 |

| 3 | N-Ac-5-methoxyindoline | Styrene | 5-Methoxy-7-((E)-styryl)-1H-indole | 82 |

| 4 | N-Ac-5-fluoroindoline | Styrene | 5-Fluoro-7-((E)-styryl)-1H-indole | 75 |

| 5 | N-Ac-indoline | 4-Vinylpyridine | 7-((E)-2-(pyridin-4-yl)vinyl)-1H-indole | 65 |

Experimental Protocol: General Procedure for Rh(III)-Catalyzed C7-Olefination

-

Reaction Setup: To an oven-dried Schlenk tube, add the N-protected indoline (0.2 mmol, 1.0 equiv.), [RhCp*Cl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).

-

Solvent and Reagents Addition: Evacuate and backfill the tube with argon (3 times). Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL), followed by the olefin (0.4 mmol, 2.0 equiv.).

-

Reaction: Stir the reaction mixture at 80 °C for 12 hours.

-

Oxidation: After cooling to room temperature, add MnO2 (1.0 mmol, 5.0 equiv.) and stir the mixture at 60 °C for another 12 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature, filter through a pad of Celite®, and wash with dichloromethane (CH2Cl2). Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 7-substituted indole.

Synthesis of 4-Substituted Indoles via Ruthenium(II)-Catalysis

This protocol employs a ruthenium(II) catalyst to achieve highly regioselective C4 alkenylation of indole-3-carboxaldehyde. The aldehyde group at the C3 position acts as an effective directing group, facilitating the C-H activation at the otherwise less reactive C4 position.[1]

Plausible Catalytic Cycle: Ru(II)-Catalyzed C4 Alkenylation

Caption: Proposed catalytic cycle for the Ru(II)-catalyzed C4-alkenylation.

Quantitative Data: Ru(II)-Catalyzed C4-Alkenylation of Indole-3-carboxaldehyde

| Entry | Indole Substrate | Olefin | Product | Yield (%) |

| 1 | Indole-3-carboxaldehyde | Styrene | 4-((E)-styryl)-1H-indole-3-carboxaldehyde | 92 |

| 2 | Indole-3-carboxaldehyde | Methyl acrylate | Methyl (E)-3-(3-formyl-1H-indol-4-yl)acrylate | 85 |

| 3 | 5-Methoxyindole-3-carboxaldehyde | Styrene | 5-Methoxy-4-((E)-styryl)-1H-indole-3-carboxaldehyde | 88 |

| 4 | 5-Fluoroindole-3-carboxaldehyde | Styrene | 5-Fluoro-4-((E)-styryl)-1H-indole-3-carboxaldehyde | 81 |

| 5 | Indole-3-carboxaldehyde | 4-Vinylpyridine | 4-((E)-2-(pyridin-4-yl)vinyl)-1H-indole-3-carboxaldehyde | 72 |

Experimental Protocol: General Procedure for Ru(II)-Catalyzed C4-Alkenylation

-

Reaction Setup: In a sealed tube, combine indole-3-carboxaldehyde (0.2 mmol, 1.0 equiv.), [Ru(p-cymene)Cl2]2 (0.005 mmol, 2.5 mol%), and AgOAc (0.04 mmol, 20 mol%).

-

Solvent and Reagents Addition: Add anhydrous tert-amyl alcohol (1.0 mL) and the corresponding olefin (0.4 mmol, 2.0 equiv.).

-

Reaction: Heat the reaction mixture at 100 °C for 24 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure 4-alkenylated indole.

Conclusion

The presented protocols offer efficient and highly regioselective methods for the synthesis of 4- and 7-substituted indoles. These C-H activation strategies avoid the need for pre-functionalized starting materials, providing a more atom-economical and streamlined approach to these important heterocyclic motifs. The detailed experimental procedures and comparative data tables should serve as a valuable resource for researchers in organic synthesis and drug discovery. The versatility of these methods, as demonstrated by the substrate scope, allows for the generation of diverse indole libraries for biological screening.

References

One-Pot Synthesis of Functionalized Indoles: Application Notes and Protocols for Researchers

The indole scaffold is a privileged structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active compounds has driven the continuous development of efficient synthetic methodologies. For researchers in drug discovery and development, one-pot synthesis of functionalized indoles offers a streamlined approach to generate diverse molecular libraries, reducing reaction time, cost, and waste. These methods are invaluable for structure-activity relationship (SAR) studies and the rapid generation of novel drug candidates.

This document provides detailed application notes and experimental protocols for two widely employed and robust one-pot methods for synthesizing functionalized indoles: the Fischer Indole Synthesis and the Larock Indole Synthesis.

One-Pot Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. The one-pot variant, where the intermediate arylhydrazone is not isolated, enhances the efficiency of this transformation.[1] This method is particularly useful for generating 1,2,3-trisubstituted indoles from readily available starting materials.[2]

Application Notes:

The one-pot Fischer indole synthesis is a powerful tool for medicinal chemists due to its operational simplicity and the broad availability of starting materials (aryl hydrazines, ketones, and aldehydes).[2] This allows for the rapid generation of a wide array of substituted indoles for biological screening. The reaction is typically high-yielding and can be accomplished in a short amount of time, often under 30 minutes.[2] Recent advancements have also focused on developing greener protocols using heterogeneous catalysts.[3] A three-component approach further expands the molecular diversity achievable in a single step.[4]

Experimental Workflow: Fischer Indole Synthesis

Caption: Workflow for the one-pot Fischer indole synthesis.

Tabulated Data: One-Pot, Three-Component Fischer Indolisation–N-Alkylation[2]

| Entry | Arylhydrazine | Ketone | Alkyl Halide | Product | Yield (%) |

| 1 | Phenylhydrazine | Acetone | Iodomethane | 1,2,3-Trimethyl-1H-indole | 85 |

| 2 | Phenylhydrazine | Cyclohexanone | Iodomethane | 9-Methyl-1,2,3,4-tetrahydrocarbazole | 92 |

| 3 | 4-Methoxyphenylhydrazine | Acetone | Iodomethane | 5-Methoxy-1,2,3-trimethyl-1H-indole | 88 |

| 4 | Phenylhydrazine | Propiophenone | Iodomethane | 1,3-Dimethyl-2-phenyl-1H-indole | 75 |

| 5 | Naphthalen-1-ylhydrazine | Acetone | Iodomethane | 1,2,3-Trimethyl-1H-benzo[g]indole | 81 |

Experimental Protocol: General Procedure for One-Pot, Three-Component Fischer Indolisation–N-Alkylation[2]

-

To a microwave vial, add the arylhydrazine hydrochloride (1.0 mmol), ketone (1.2 mmol), and ethanol (2 mL).

-

Seal the vial and heat the mixture in a microwave reactor at 120 °C for 10 minutes.

-

Cool the vial to room temperature.

-

Add potassium carbonate (3.0 mmol) and the alkyl halide (1.5 mmol).

-

Seal the vial and heat in the microwave reactor at 80 °C for a further 15 minutes.

-

After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-trisubstituted indole.

One-Pot Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne to produce 2,3-disubstituted indoles.[5][6] This one-pot reaction is highly versatile and offers excellent regioselectivity.[5]

Application Notes:

For drug development professionals, the Larock indole synthesis provides access to complex, polysubstituted indoles that may be difficult to synthesize via other methods.[7] The reaction tolerates a wide range of functional groups on both the aniline and alkyne components, making it suitable for late-stage functionalization in a synthetic route. Recent advancements have focused on expanding the scope to include more readily available and cost-effective o-bromoanilines and o-chloroanilines by employing specific ligands.[6][8] Microwave-assisted protocols have also been developed to accelerate the reaction.[7]

Reaction Mechanism: Larock Indole Synthesis

Caption: Catalytic cycle for the Larock indole synthesis.

Tabulated Data: Microwave-Assisted, One-Pot Synthesis of Indoles under Sonogashira Conditions[7]

| Entry | 2-Iodoaniline | Terminal Alkyne | Aryl Iodide | Product | Yield (%) |

| 1 | N,N-Dimethyl-2-iodoaniline | Phenylacetylene | Ethyl 4-iodobenzoate | Ethyl 4-(1,2-dimethyl-3-phenyl-1H-indol-5-yl)benzoate | 85 |

| 2 | 2-Iodo-N-methylaniline | 1-Hexyne | 4-Iodotoluene | 1,5-Dimethyl-2-propyl-3-(p-tolyl)-1H-indole | 78 |

| 3 | N,N-Dimethyl-2-iodoaniline | 1-Heptyne | 1-Iodo-4-methoxybenzene | 5-(4-Methoxyphenyl)-1,2-dimethyl-3-pentyl-1H-indole | 82 |

| 4 | 2-Iodoaniline | Phenylacetylene | Iodobenzene | 2,3-Diphenyl-1H-indole | 75 |

| 5 | N,N-Dimethyl-2-iodoaniline | Trimethylsilylacetylene | 4-Iodoanisole | 5-(4-Methoxyphenyl)-1,2-dimethyl-3-(trimethylsilyl)-1H-indole | 90 |

Experimental Protocol: General Procedure for Microwave-Assisted, One-Pot Synthesis of Indoles[7]

Step 1: Sonogashira Coupling

-

In a 20 mL microwave vial, combine the 2-iodoaniline (0.500 mmol), terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.010 mmol), and triethylamine (3 mL).

-

Seal the vial and stir the reaction mixture at 60 °C under microwave irradiation (300 W) for the specified time (typically 10-20 min).

Step 2: Cyclization

-

To the reaction mixture from Step 1, add the aryl iodide (0.550 mmol) and acetonitrile (3 mL).

-

Reseal the vial and stir the resulting mixture at 90 °C under microwave irradiation (300 W) for the indicated time (typically 20-30 min).

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

- 1. byjus.com [byjus.com]

- 2. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Highly Efficient and Facile Green Approach for One-Pot Fischer Indole Synthesis | Semantic Scholar [semanticscholar.org]

- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Chloro-1H-indol-7-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and pharmaceutically active compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug discovery. The strategic placement of substituents on the indole ring can significantly modulate the pharmacological profile of the resulting molecules. This document focuses on the medicinal chemistry applications of a specifically substituted indole, 4-chloro-1H-indol-7-ol .

The presence of a chlorine atom at the C4 position can enhance metabolic stability and membrane permeability, and introduce specific steric and electronic interactions with biological targets. The hydroxyl group at the C7 position provides a handle for further derivatization and can act as a crucial hydrogen bond donor or acceptor. This combination of substituents makes this compound an attractive starting point for the synthesis of novel therapeutic agents.

While direct literature on this compound is limited, this document outlines its potential applications by drawing parallels with structurally related compounds. We provide a plausible synthetic route, potential biological activities, and detailed experimental protocols to guide researchers in harnessing the potential of this versatile chemical entity.

Potential Medicinal Chemistry Applications

Based on the biological activities of analogous chloro- and hydroxy-substituted indoles, derivatives of this compound are hypothesized to be promising candidates for several therapeutic areas:

-

Oncology: Halogenated indoles have demonstrated significant anticancer properties. The presence of chlorine at the C4 or C7 position has been associated with cytotoxic effects.[1] Derivatives of this compound could be explored as inhibitors of protein kinases, tubulin polymerization, or as inducers of apoptosis.

-

Anti-angiogenic Agents: Certain chloro-substituted indole derivatives have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[2] The this compound scaffold could be utilized to develop novel anti-angiogenic compounds.

-

Plant Growth Regulators: Chloro-substituted indole-3-acetic acids are known to possess potent auxin-like activity.[3] While this application is not directly related to human medicinal chemistry, it highlights the ability of this scaffold to interact with biological systems.

Synthetic Protocols

There is no established, direct synthesis for this compound in the reviewed literature. However, a plausible multi-step synthetic pathway can be proposed by combining known methodologies for the synthesis of 4-chloroindoles and 7-hydroxyindoles. The following protocol is a hypothetical, yet chemically sound, approach.

Proposed Synthetic Pathway for this compound

A feasible strategy involves starting with a commercially available 7-hydroxyindole, protecting the hydroxyl group, followed by a directed chlorination at the C4 position, and subsequent deprotection.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Benzyloxyindole

-

To a solution of 7-hydroxyindole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of N-Pivaloyl-7-benzyloxyindole

-

To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 7-benzyloxyindole (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add pivaloyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Step 3: Synthesis of N-Pivaloyl-4-chloro-7-benzyloxyindole

-

In a sealed tube, combine N-pivaloyl-7-benzyloxyindole (1.0 eq), palladium(II) acetate (0.1 eq), and N-chlorosuccinimide (NCS, 1.2 eq) in dichloroethane.

-

A temporary directing group, such as an aminoquinoline auxiliary, may be required to direct the C-H activation to the C4 position.

-

Heat the mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Step 4: Synthesis of 4-Chloro-7-benzyloxyindole

-

Dissolve N-pivaloyl-4-chloro-7-benzyloxyindole (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (3.0 eq) and reflux the mixture for 6 hours.

-

Cool the reaction mixture and neutralize with dilute HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify by column chromatography.

Step 5: Synthesis of this compound

-

Dissolve 4-chloro-7-benzyloxyindole (1.0 eq) in ethanol.

-

Add 10% palladium on carbon (0.1 eq by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through Celite and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Quantitative Data from Related Compounds

The following table summarizes the biological activity of various chloro- and hydroxy-substituted indole and quinolone derivatives, providing a rationale for the potential applications of this compound.

| Compound Class | Biological Activity | Model System | IC50/MIC Values | Reference |

| 4-Chloroindole-3-acetic acid esters | Plant growth regulation (auxin-like activity) | Avena coleoptiles | Stronger than IAA | [3] |

| 4-Chloro phenyl carbothioamide indole derivative | Anti-angiogenic | In vivo CAM assay | Significant inhibition | [2] |

| N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides | Anticancer | Cancer cell lines | Promising effects | [4] |

| Indole derivatives with halogen at C5 or C7 | Cytotoxicity | Cancer cell lines | Varies with structure | [1] |

Hypothetical Signaling Pathway Modulation

Given the prevalence of indole-based compounds as kinase inhibitors in oncology, a plausible mechanism of action for derivatives of this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Potential inhibition of the PI3K/Akt pathway by a this compound derivative.

Conclusion

This compound represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its unique substitution pattern suggests potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic and conceptual framework provided in these application notes serves as a foundation for researchers to initiate investigations into the synthesis and biological evaluation of derivatives of this intriguing molecule. Further exploration is warranted to fully elucidate the therapeutic potential of this compound class.

References

Application Notes and Protocols: 4-Chloro-1H-indol-7-ol as a Versatile Intermediate for the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-1H-indol-7-ol as a key intermediate in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for related chloro-substituted indole compounds and serve as a guide for the development of novel therapeutics.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom and a hydroxyl group at specific positions of the indole ring, as in this compound, provides valuable handles for synthetic diversification and can significantly influence the biological activity of the resulting molecules. This intermediate is particularly relevant in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy and the treatment of inflammatory diseases.